molecular formula C12H18O2 B14387927 6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 89654-03-5

6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B14387927
CAS No.: 89654-03-5
M. Wt: 194.27 g/mol
InChI Key: GFACEOPTBXTQRB-UHFFFAOYSA-N
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Description

6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexene ring, with a methyl and a prop-2-en-1-yl substituent. The molecular formula of this compound is C12H20O2, and it has a molecular weight of 196.29 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves the reaction of a suitable dioxane derivative with a cyclohexene derivative under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the spirocyclization reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: A similar spirocyclic compound with different substituents.

    (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: Another spirocyclic compound with a similar structure but different stereochemistry.

    (1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde: A related compound with an aldehyde functional group.

Uniqueness

6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene is unique due to its specific combination of substituents and spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

89654-03-5

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

6-methyl-6-prop-2-enyl-1,4-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C12H18O2/c1-3-6-11(2)7-4-5-8-12(11)13-9-10-14-12/h3-4,7H,1,5-6,8-10H2,2H3

InChI Key

GFACEOPTBXTQRB-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CCCC12OCCO2)CC=C

Origin of Product

United States

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